molecular formula C20H22N2O4 B2421949 2,3-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941933-24-0

2,3-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2421949
CAS No.: 941933-24-0
M. Wt: 354.406
InChI Key: LNIRWIDKCNBFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, designed around a benzamide core substituted with dimethoxy and pyrrolidinone pharmacophores. Its structural framework suggests potential as a key scaffold for investigating enzyme inhibition and anticancer activity. Compounds featuring the benzamide group have demonstrated a wide range of bioactivities, including potent inhibitory effects on acetylcholinesterase (AChE) and human carbonic anhydrase (hCA I and II) isoforms at nanomolar concentrations, making them relevant for neurodegenerative and physiological disorder research . Furthermore, molecules incorporating the 2-oxopyrrolidin-1-yl phenyl moiety, similar to the structure of this compound, have been identified as promising antimicrotubule agents that selectively target the colchicine-binding site, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and potent antiproliferative effects against diverse human cancer cell lines in the low nanomolar to micromolar range . This mechanism is a validated strategy in oncology drug discovery. This compound is provided strictly For Research Use Only. It is intended for use in non-clinical, non-therapeutic laboratory investigations, such as in vitro biochemical assays and cell-based studies. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2,3-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-12-14(9-10-16(13)22-11-5-8-18(22)23)21-20(24)15-6-4-7-17(25-2)19(15)26-3/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIRWIDKCNBFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with an amine derivative. The process can be carried out using various reagents and conditions. One common method involves the use of triethylamine as a base and tetrahydrofuran as a solvent. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 2,3-dimethoxybenzoic acid and the amine group of the derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Basic Information

  • IUPAC Name : 2,3-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
  • Molecular Formula : C20H22N2O4
  • Molecular Weight : 354.4 g/mol
  • PubChem CID : 36474975

Oncology Research

Mechanism of Action : The compound has been investigated for its role as an inhibitor of specific proteins involved in cancer progression. Notably, it targets the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. Inhibition of MDM2 leads to stabilization and activation of p53, promoting apoptosis in cancer cells.

Key Findings:

  • MDM2 Inhibition : Exhibits nanomolar IC50 values against MDM2, indicating strong binding affinity.
  • Antiproliferative Activity : Demonstrates significant antiproliferative effects across various cancer cell lines.
ActivityCell Line/ModelIC50 (nM)Comments
MDM2 InhibitionVarious Cancer Lines< 100Potent inhibitor; enhances p53 activity
Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in cell viability
CytotoxicityHealthy Human Cells> 1000Low cytotoxicity observed

Case Study 1: Cancer Therapeutics

A study conducted on murine models demonstrated that treatment with this compound resulted in reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Neurological Research

Recent investigations have also explored the potential neuroprotective effects of the compound. Given its structural similarity to known neuroprotective agents, it is hypothesized that it may modulate neurotransmitter systems or exhibit antioxidant properties.

Key Findings:

  • Neuroprotective Effects : Preliminary studies suggest potential benefits in models of neurodegeneration.

Case Study 2: Neuroprotection

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. Further research is required to elucidate the precise mechanisms involved.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Shares the dimethoxybenzamide core structure but lacks the pyrrolidinyl group.

    3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of the dimethoxy groups.

Uniqueness

2,3-Dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is unique due to the presence of both the dimethoxybenzamide core and the pyrrolidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2,3-Dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Methoxy groups at the 2 and 3 positions on the benzene ring.
  • A pyrrolidinyl group attached to a phenyl ring.
  • A benzamide functional group .

Its molecular formula is C19H22N2O4C_{19}H_{22}N_{2}O_{4} with a molecular weight of 342.39 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and chelating metal ions, which helps prevent oxidative damage to cells.
  • Antibacterial Activity : It has been shown to inhibit the growth of both gram-positive and gram-negative bacteria by interfering with their cellular processes. This suggests potential applications in treating bacterial infections .
  • Anti-inflammatory Activity : The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines, which can be beneficial in various inflammatory diseases .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other benzamide derivatives:

Compound NameStructureBiological ActivityNotes
3-Acetoxy-2-methylbenzamide StructureModerate antibacterial propertiesHigher yields in synthesis
N-(3-Methyl-4-(2-Oxopyrrolidin-1-Yl)Phenyl)Benzamide StructureComparable therapeutic potentialSimilar industrial applications

The structural features of this compound contribute to its diverse biological activities, making it a valuable candidate for further research.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Antioxidant Studies : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cell cultures treated with hydrogen peroxide .
  • Antibacterial Assays : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • In Vivo Studies : Animal models treated with this compound showed reduced inflammation and improved recovery rates in models of induced arthritis, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What strategies validate target engagement in complex biological systems?

  • Methodology : Use CETSA (Cellular Thermal Shift Assay) to confirm compound binding to the target protein in live cells. Combine with siRNA knockdown to establish phenotype-target causality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.